molecular formula C14H22Cl4N2O2 B1677085 3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride CAS No. 2185-98-0

3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride

Cat. No.: B1677085
CAS No.: 2185-98-0
M. Wt: 392.1 g/mol
InChI Key: IPIMPKPAJIIOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ocaphane Hydrochloride involves the reaction of 2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]phenyl]propanoic acid with hydrochloric acid . The reaction is typically carried out under controlled conditions to ensure high purity and yield.

Industrial Production Methods: Industrial production of Ocaphane Hydrochloride often employs preparative high-performance liquid chromatography (prep-HPLC) for isolation and purification . This method ensures the compound’s high purity, which is crucial for its application in research and potential therapeutic uses.

Chemical Reactions Analysis

Types of Reactions: Ocaphane Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic conditions.

    Reduction: Sodium borohydride, under basic conditions.

    Substitution: Halogens, under neutral or slightly acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Ocaphane Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Ocaphane Hydrochloride exerts its effects primarily through its interaction with cellular DNA. It forms cross-links between DNA strands, inhibiting DNA replication and transcription, which ultimately leads to cell death . This mechanism is particularly effective against rapidly dividing tumor cells, making it a potent antitumor agent.

Comparison with Similar Compounds

    Cyclophosphamide: Another antitumor agent that also forms DNA cross-links but has a different chemical structure.

    Chlorambucil: Similar in its mechanism of action but differs in its chemical composition and specific applications.

Uniqueness: Ocaphane Hydrochloride is unique due to its specific chemical structure, which allows it to form highly stable DNA cross-links. This stability enhances its antitumor efficacy compared to other similar compounds .

Properties

CAS No.

2185-98-0

Molecular Formula

C14H22Cl4N2O2

Molecular Weight

392.1 g/mol

IUPAC Name

[2-(2-azaniumyl-2-carboxyethyl)phenyl]methyl-bis(2-chloroethyl)azanium;dichloride

InChI

InChI=1S/C14H20Cl2N2O2.2ClH/c15-5-7-18(8-6-16)10-12-4-2-1-3-11(12)9-13(17)14(19)20;;/h1-4,13H,5-10,17H2,(H,19,20);2*1H

InChI Key

IPIMPKPAJIIOMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(C(=O)O)[NH3+])C[NH+](CCCl)CCCl.[Cl-].[Cl-]

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)[NH3+])C[NH+](CCCl)CCCl.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

3734-80-3 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT-581
ocaphane
ocaphane dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride
Reactant of Route 2
3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride
Reactant of Route 3
3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride
Reactant of Route 5
3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride
Reactant of Route 6
3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.